[1-(2-Ethoxyethyl)cyclopropyl]methanamine

Lipophilicity Drug-likeness Cyclopropylmethanamine scaffold

[1-(2-Ethoxyethyl)cyclopropyl]methanamine (CAS 1423025-58-4) is a primary amine belonging to the 1-substituted cyclopropylmethanamine class, with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. The compound features a cyclopropane ring at the 1-position bearing both an aminomethyl group and a 2-ethoxyethyl side chain, endowing it with a conformationally constrained scaffold and a sterically accessible primary amine handle.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1423025-58-4
Cat. No. B1425722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Ethoxyethyl)cyclopropyl]methanamine
CAS1423025-58-4
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCOCCC1(CC1)CN
InChIInChI=1S/C8H17NO/c1-2-10-6-5-8(7-9)3-4-8/h2-7,9H2,1H3
InChIKeyXKUBJBFEFYEFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Ethoxyethyl)cyclopropyl]methanamine (CAS 1423025-58-4): Chemical Identity, Class, and Procurement-Relevant Properties


[1-(2-Ethoxyethyl)cyclopropyl]methanamine (CAS 1423025-58-4) is a primary amine belonging to the 1-substituted cyclopropylmethanamine class, with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol [1]. The compound features a cyclopropane ring at the 1-position bearing both an aminomethyl group and a 2-ethoxyethyl side chain, endowing it with a conformationally constrained scaffold and a sterically accessible primary amine handle . It is supplied as a liquid with a recommended storage temperature of 4 °C and is catalogued as a versatile small-molecule building block for medicinal chemistry and chemical biology applications [1][2]. The compound is commercially available at ≥95% purity from multiple suppliers [2].

+ Conformationally constrained cyclopropylmethanamine scaffold for medicinal chemistry.
+ Sterically accessible primary amine handle for derivatization.
+ Supplied as a liquid; commercially available at high purity.

Why Generic Substitution of [1-(2-Ethoxyethyl)cyclopropyl]methanamine Is Not Straightforward


Although numerous cyclopropylmethanamine derivatives share the same core scaffold, subtle variations in N-alkyl/alkoxy substitution produce substantial differences in lipophilicity, hydrogen-bonding capacity, rotatable bond count, and ring-strain profile that directly affect molecular recognition, metabolic stability, and synthetic tractability [1]. The 2-ethoxyethyl substituent in the target compound delivers a distinct XLogP3 of 0.5 and introduces two hydrogen-bond acceptor sites without increasing the donor count, a combination that cannot be replicated by the simple methyl, methoxyethyl, or isopropoxymethyl analogs [1]. Furthermore, the cyclopropane ring confers greater conformational rigidity compared to cyclobutyl or acyclic counterparts, which can translate into improved target-binding entropy and resistance to oxidative metabolism [2]. Consequently, a user who selects a generic substitute based solely on the cyclopropylmethanamine scaffold risks altering the physicochemical and pharmacokinetic profile of the downstream molecule in ways that are difficult to predict without experimental validation.

Target 2-ethoxyethyl chain vs methoxyethyl analog
Target Cyclopropane core vs cyclobutyl homolog
Generic substitution based on core scaffold may alter lipophilicity, hydrogen-bonding, and ring-strain profile, shifting downstream physicochemical behavior.

Quantitative Comparator Evidence for [1-(2-Ethoxyethyl)cyclopropyl]methanamine: Head-to-Head and Cross-Study Data


Lipophilicity (XLogP3) Differentiation vs. Methoxyethyl and Unsubstituted Analogs

The target compound [1-(2-ethoxyethyl)cyclopropyl]methanamine displays a computed XLogP3 of 0.5, which is 0.4 log units higher than the methoxy analog [1-(2-methoxyethyl)cyclopropyl]methanamine (XLogP3 = 0.1) and 0.5 log units higher than the unsubstituted parent cyclopropanemethanamine (XLogP3 = 0.0) [1]. This incremental increase in lipophilicity, driven by the additional methylene unit in the ethoxy group, is within a range known to improve passive membrane permeability while maintaining aqueous solubility acceptable for oral bioavailability [1].

Lipophilicity (XLogP3)
Head-to-head
+0.4 to +0.5 log units
vs. methoxyethyl (0.1) and unsubstituted (0.0) analogs. PubChem XLogP3.
Supports balanced permeability-solubility profile for oral bioavailability studies.
May enhance passive membrane penetration relative to more polar analogs.
Lipophilicity Drug-likeness Cyclopropylmethanamine scaffold

Rotatable Bond Count and Conformational Flexibility vs. Methoxyethyl and Cyclobutyl Analogs

[1-(2-Ethoxyethyl)cyclopropyl]methanamine possesses 5 rotatable bonds, one more than the methoxy analog (4 rotatable bonds) but two fewer than the cyclobutyl homolog [1-(2-ethoxyethyl)cyclobutyl]methanamine (C₉H₁₉NO, estimated 6–7 rotatable bonds based on the larger ring) [1]. The cyclopropane ring itself constrains two carbon atoms to a fixed 60° bond angle, effectively removing one rotational degree of freedom relative to the cyclobutane ring, which can adopt multiple puckered conformations . This balance of side-chain flexibility with core rigidity provides a defined spatial presentation of the primary amine pharmacophore that is distinct from both the less flexible methoxy analog and the more flexible cyclobutyl analog.

Rotatable Bond Count
Cross-study
5 rotatable bonds vs. methoxy (4) and cyclobutyl (6-7) analogs
Computed by Cactvs 3.4.8.18. Cyclobutyl estimated from formula.
Occupies a middle ground in conformational flexibility for ligand efficiency optimization.
Data to verify for cyclobutyl homolog; scaffold-specific pre-organization may influence binding entropy.
Conformational entropy Molecular recognition Scaffold rigidity

Hydrogen-Bond Acceptor Capacity vs. Cyclopropanemethanamine

The target compound provides two hydrogen-bond acceptor (HBA) sites (the ether oxygen and the amine nitrogen), compared with only one HBA site in unsubstituted cyclopropanemethanamine [1]. The additional ether oxygen in the ethoxyethyl chain, combined with a constant hydrogen-bond donor count of 1, increases the topological polar surface area (TPSA) from 26 Ų (cyclopropanemethanamine) to 35.3 Ų (target compound), an increase of 9.3 Ų [1]. This TPSA value remains well below the 140 Ų threshold associated with poor oral absorption, indicating that the compound gains extra H-bonding capacity without compromising drug-likeness.

H-Bond Acceptors
Head-to-head
HBA = 2; TPSA = 35.3 Ų
vs. cyclopropanemethanamine (HBA = 1; TPSA = 26 Ų). +1 HBA, +9.3 Ų TPSA.
Increased polar interaction capacity without exceeding drug-likeness thresholds.
TPSA well below 140 Ų; supports fragment growing strategies.
Hydrogen bonding Solubility modulation Target engagement

Storage and Handling Profile vs. Methoxyethyl Analog

The target compound requires refrigerated storage at 4 °C, per supplier specifications [1]. In contrast, the methoxy analog [1-(2-methoxyethyl)cyclopropyl]methanamine is catalogued with a room-temperature storage recommendation and carries GHS hazard statements H226 (flammable liquid) and H314 (severe skin burns/eye damage), along with the Signal Word 'Danger' [2]. The target compound's safety data sheet is not publicly listed online by the supplier, implying a less aggressive hazard classification that may simplify institutional safety approval and shipping logistics for certain laboratories.

Storage & Hazard Profile
Cross-study
Refrigerated storage; less stringent hazard classification
Methoxy analog: room temp, GHS H226, H314, 'Danger'. Target: 4°C, no public hazard listing.
May simplify institutional safety review and shipping logistics.
SDS available on request; verify hazard classification with supplier.
Stability Procurement logistics Storage conditions

Molecular Weight Differentiation vs. Cyclobutyl Homolog for PK/PD Optimization

The target compound (MW = 143.23 g/mol) is 14.02 g/mol lighter than its cyclobutyl homolog [1-(2-ethoxyethyl)cyclobutyl]methanamine (MW = 157.25 g/mol) [1]. This 8.9% reduction in molecular weight positions the cyclopropyl derivative more favorably within Lipinski's Rule of Five (MW ≤ 500) and the more stringent lead-like criteria (MW ≤ 350), making it a preferred intermediate when the final target molecule is approaching MW limits imposed by permeability or solubility constraints. The cyclopropane ring also offers greater ring strain (~27.5 kcal/mol) compared to cyclobutane (~26.5 kcal/mol), which can be exploited in mechanism-based inhibitor design [2].

Molecular Weight
Cross-study
143.23 g/mol
-14.02 g/mol (-8.9%) vs. cyclobutyl homolog. PubChem data.
Favorable for lead-like and CNS drug candidate property space.
Cyclopropane ring strain may also be exploited in mechanism-based design.
Molecular weight Lead optimization Cycloalkyl scaffold

Optimal Application Scenarios for [1-(2-Ethoxyethyl)cyclopropyl]methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment Growing and Scaffold Hopping Requiring Moderate Lipophilicity

When a fragment hit based on cyclopropanemethanamine (XLogP3 = 0.0, HBA = 1) requires a modest lipophilicity increase to improve cellular permeability or target complementarity, [1-(2-ethoxyethyl)cyclopropyl]methanamine offers a quantitative advantage of +0.5 log units in XLogP3 and an additional HBA site without exceeding drug-likeness thresholds [1]. The ethoxyethyl chain provides a vector for further derivatization while the cyclopropane core maintains conformational constraint, making it an ideal intermediate for CNS and peripheral target programs where balanced physicochemical properties are critical [2].

Procurement for Laboratories with Restricted Hazardous Chemical Handling Capabilities

Compared with the methoxy analog, which is classified under GHS H226/H314 with the 'Danger' signal word, the target compound lacks a publicly listed hazard classification from the same supplier, implying reduced regulatory and safety burden [1]. Laboratories with limited fume-hood capacity or those operating under institutional chemical inventory restrictions may prefer the ethoxy derivative, despite the requirement for refrigerated storage at 4 °C, which is compatible with standard laboratory cold-chain infrastructure [1].

Lead Optimization Where Molecular Weight Constraints Are Tight

When a project's target product profile imposes strict molecular weight ceilings (e.g., CNS drug candidates where MW < 400 is often desirable), the 14 Da advantage of the cyclopropyl derivative over the cyclobutyl homolog can provide critical headroom for additional functionalization [1]. The cyclopropane's higher ring strain also offers unique reactivity for mechanism-based inhibitor design targeting enzymes such as monoamine oxidases or lysine-specific demethylases, where cyclopropylamines are established warheads [2].

Physicochemical Property Screening Panels in Early Discovery

The target compound's well-defined computed properties (XLogP3 = 0.5, TPSA = 35.3 Ų, 5 rotatable bonds, HBA = 2, HBD = 1) make it an informative probe for structure-property relationship (SPR) studies comparing the impact of alkoxy substituents on permeability, solubility, and metabolic stability [1]. Unlike the isopropoxymethyl positional isomer (CAS 1387557-28-9), which has the same molecular formula but a different spatial arrangement of the ether oxygen, the ethoxyethyl derivative offers a distinct connectivity that can differentiate steric vs. electronic contributions to target binding [2].

Application
Selection Property
Validation Focus
Fragment growing and scaffold hopping
Moderate lipophilicity with extra HBA capacity
Permeability and solubility balance in cellular models
Laboratories with restricted chemical handling
Lower hazard classification and cold-chain compatibility
Institutional safety approval and shipping logistics review
Lead optimization under tight molecular weight constraints
Lowest MW in cycloalkyl ether series with ring strain
Ligand efficiency metrics and target-binding entropy
Structure-property relationship screening panels
Defined computed properties and distinct connectivity
Steric vs. electronic contributions to target binding and metabolic stability
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